[2-Bromo-4-(ethylsulfanyl)phenyl]methanol
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Overview
Description
[2-Bromo-4-(ethylsulfanyl)phenyl]methanol: is an organic compound with the molecular formula C9H11BrOS It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol typically involves the bromination of 4-(ethylsulfanyl)phenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or convert the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl group derivatives
Substitution: Azides, nitriles
Scientific Research Applications
Chemistry: In organic synthesis, [2-Bromo-4-(ethylsulfanyl)phenyl]methanol serves as a versatile intermediate for the preparation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a building block in drug design. Its unique structure allows for the creation of novel compounds with improved pharmacological profiles .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism by which [2-Bromo-4-(ethylsulfanyl)phenyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
[2-Bromo-4-(methylsulfanyl)phenyl]methanol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
[2-Bromo-4-(propylsulfanyl)phenyl]methanol: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
[2-Bromo-4-(butylsulfanyl)phenyl]methanol: Similar structure but with a butylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: The presence of the ethylsulfanyl group in [2-Bromo-4-(ethylsulfanyl)phenyl]methanol imparts unique chemical properties, such as increased lipophilicity and reactivity, compared to its methyl, propyl, and butyl analogs.
Properties
IUPAC Name |
(2-bromo-4-ethylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBQHNXEQYKTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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